Codeine b-D-Glucuronide Triacetate Methyl Ester-d3
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Overview
Description
Codeine b-D-Glucuronide Triacetate Methyl Ester-d3 is a stable isotope-labeled compound with the molecular formula C21H34D3NO12 and a molecular weight of 618.64 . This compound is a derivative of codeine, an opiate used for its analgesic, antitussive, and antidiarrheal properties . The addition of the glucuronide, triacetate, and methyl ester groups, along with deuterium labeling, makes this compound particularly useful in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Codeine b-D-Glucuronide Triacetate Methyl Ester-d3 involves multiple steps, starting with the glucuronidation of codeine. This is followed by acetylation to introduce the triacetate groups and methylation to form the methyl ester. Deuterium labeling is incorporated during these steps to achieve the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the product. The process may also involve the use of specialized equipment for deuterium labeling and purification .
Chemical Reactions Analysis
Types of Reactions
Codeine b-D-Glucuronide Triacetate Methyl Ester-d3 can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions can replace specific functional groups with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized glucuronide derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Codeine b-D-Glucuronide Triacetate Methyl Ester-d3 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of codeine and its metabolites.
Biology: Employed in studies investigating the metabolic pathways of codeine and its derivatives.
Industry: Applied in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of Codeine b-D-Glucuronide Triacetate Methyl Ester-d3 involves its interaction with opioid receptors in the central nervous system. It acts as a prodrug, which is metabolized into active compounds that exert analgesic effects by binding to μ-opioid receptors. This binding inhibits the transmission of pain signals and reduces the perception of pain . The glucuronide and triacetate groups may influence the compound’s pharmacokinetics and bioavailability .
Comparison with Similar Compounds
Similar Compounds
Codeine-6-glucuronide: A major metabolite of codeine with similar analgesic properties.
Morphine-3-glucuronide: Another glucuronide derivative with distinct pharmacological effects.
Ethyl 2,3,4-tri-O-acetyl-b-D-glucuronide methyl ester: A structurally similar compound used in various research applications.
Uniqueness
Codeine b-D-Glucuronide Triacetate Methyl Ester-d3 is unique due to its stable isotope labeling, which makes it particularly valuable in analytical and pharmacokinetic studies. The presence of deuterium atoms enhances its stability and allows for precise quantification in complex biological matrices .
Properties
Molecular Formula |
C31H37NO12 |
---|---|
Molecular Weight |
618.6 g/mol |
IUPAC Name |
methyl (2S,3S,4S,5R,6R)-6-[[(4R,4aR,7S,7aR,12bS)-9-methoxy-3-(trideuteriomethyl)-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-yl]oxy]-3,4,5-triacetyloxyoxane-2-carboxylate |
InChI |
InChI=1S/C31H37NO12/c1-14(33)39-24-25(40-15(2)34)27(41-16(3)35)30(44-26(24)29(36)38-6)42-21-10-8-18-19-13-17-7-9-20(37-5)23-22(17)31(18,28(21)43-23)11-12-32(19)4/h7-10,18-19,21,24-28,30H,11-13H2,1-6H3/t18-,19+,21-,24-,25-,26-,27+,28-,30+,31-/m0/s1/i4D3 |
InChI Key |
TWBYONVUJYLYAT-ISWGLTTOSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)C(=O)OC)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC2C=CC3C4CC5=C6C3(C2OC6=C(C=C5)OC)CCN4C)C(=O)OC)OC(=O)C |
Origin of Product |
United States |
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